molecular formula C17H19ClN4O2S B2740908 N-(butan-2-yl)-N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899742-13-3

N-(butan-2-yl)-N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2740908
CAS No.: 899742-13-3
M. Wt: 378.88
InChI Key: KEMMALGVXWKDTO-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a high-purity chemical compound offered for research and development purposes. This molecule features a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and an N-(butan-2-yl) ethanediamide side chain . Compounds based on the thieno[3,4-c]pyrazole scaffold are of significant interest in medicinal chemistry and drug discovery for their potential as key intermediates or building blocks in the synthesis of more complex bioactive molecules . The specific structural motifs present in this compound—such as the chlorophenyl ring and the diamide functionality—suggest potential for investigating protein-ligand interactions and enzyme inhibition mechanisms, though its specific biological profile requires further experimental characterization. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use . Researchers can leverage this compound as a specialized molecular building block for constructing diverse chemical libraries or as a starting point for structure-activity relationship (SAR) studies in various therapeutic areas.

Properties

IUPAC Name

N'-butan-2-yl-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-3-10(2)19-16(23)17(24)20-15-13-8-25-9-14(13)21-22(15)12-6-4-5-11(18)7-12/h4-7,10H,3,8-9H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMMALGVXWKDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(butan-2-yl)-N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C26H24ClN3O2SC_{26}H_{24}ClN_3O_2S. The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to this compound have been shown to inhibit key oncogenic pathways. For instance:

  • BRAF(V600E) Inhibition : Pyrazole derivatives exhibit significant inhibitory activity against mutant BRAF kinase, which is crucial in various cancers such as melanoma. This inhibition can lead to reduced tumor growth and proliferation .

Anti-inflammatory Properties

The compound's thieno-pyrazole structure suggests potential anti-inflammatory effects. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines and enzymes like nitric oxide synthase (NOS) . This makes them promising candidates for treating inflammatory conditions.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Notably:

  • Inhibition Zones : Compounds with similar structures have shown significant inhibition zones against pathogens like Escherichia coli and Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances bioactivity by stabilizing the active conformation of the molecule.
  • Alkyl Chain Length : Variations in the butanoyl chain can influence solubility and membrane permeability, affecting overall potency.

Study 1: Antitumor Efficacy

A recent study evaluated a series of thieno-pyrazole derivatives for their ability to inhibit cancer cell lines. The results indicated that compounds with similar backbones effectively reduced cell viability in vitro by inducing apoptosis through caspase activation .

Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, compounds resembling this compound significantly decreased levels of TNF-alpha and IL-6 in treated mice compared to controls .

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